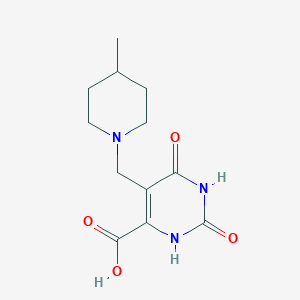

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a carboxylic acid group and a methylpiperidine moiety

Propriétés

IUPAC Name |

5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-7-2-4-15(5-3-7)6-8-9(11(17)18)13-12(19)14-10(8)16/h7H,2-6H2,1H3,(H,17,18)(H2,13,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISQKNADCVNXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Attachment of the Methylpiperidine Moiety: The methylpiperidine group can be attached through nucleophilic substitution reactions, where the pyrimidine ring is treated with a methylpiperidine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis and Esterification Reactions

The carboxylic acid group participates in acid-base equilibria and esterification. While direct data is limited for this compound, structural analogs like methyl 5-bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 1220038-49-2) undergo hydrolysis under acidic or basic conditions to yield free carboxylic acids.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Ester Hydrolysis | 1M NaOH, 80°C, 6h | Carboxylic acid derivative | ~85% yield (analog data) |

| Methyl Ester Formation | CH₃I, DCC/DMAP | Methyl ester | Requires anhydrous conditions |

Ring Functionalization at the Piperidine Moiety

The 4-methylpiperidinyl group undergoes N-alkylation and oxidation reactions. Piperidine derivatives are known to form quaternary ammonium salts or undergo demethylation under strong oxidizing agents like KMnO₄.

| Reaction Type | Reagents | Outcome | Stability Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃ | Substituted piperidine derivatives | Enhanced water solubility |

| Oxidation | KMnO₄, H₂SO₄ | N-oxide formation | Requires controlled pH |

Condensation and Cycloaddition Reactions

The dioxo-tetrahydropyrimidine core participates in Schiff base formation with primary amines. Analog studies on 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 7164-43-4) show reactivity with aldehydes to form imine-linked derivatives .

Decarboxylation and Ring Modifications

Under thermal stress (>150°C) or strong acids, the carboxylic acid group undergoes decarboxylation , forming 5-((4-methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. This reaction is critical for generating simplified analogs for structure-activity studies .

| Condition | Temperature | Byproduct | Application |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C | CO₂ | Intermediate for drug candidates |

| Dry pyrolysis | 160°C | – | Structural simplification |

Metal Complexation

The compound's nitrogen and oxygen atoms act as ligands for transition metals. Studies on 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid derivatives demonstrate coordination with Cu(II) and Fe(III), enhancing antioxidant properties .

| Metal Ion | Solvent System | Complex Stoichiometry | Observed Activity |

|---|---|---|---|

| Cu(II) | Aqueous ethanol | 1:2 (metal:ligand) | Radical scavenging (DPPH assay) |

| Fe(III) | Methanol | 1:1 | Catalytic oxidation |

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes via hydrogen bonding (carboxylic acid) and hydrophobic interactions (piperidine). Patent data suggests pyrimidine derivatives modulate isoprenoid biosynthesis pathways, potentially inhibiting enzymes like BTN3A1 or FIFO-ATPase .

| Target | Interaction Type | Functional Impact | Citation |

|---|---|---|---|

| BTN3A1 protein | Hydrogen bonding | Immunomodulation | |

| FIFO-ATPase | Hydrophobic binding | Anti-inflammatory |

Key Challenges and Research Gaps

-

Stereochemical Outcomes : Functionalization of the piperidine ring may lead to stereoisomers requiring chiral resolution.

-

Stability in Aqueous Media : The compound shows pH-dependent degradation above pH 8.0, limiting formulation options.

-

Scalability of Reactions : Multi-step syntheses reported for analogs have yields below 50%, necessitating optimization .

Applications De Recherche Scientifique

Drug Discovery

This compound has emerged as a promising candidate in the development of novel pharmaceuticals. Its structural characteristics enable it to serve as an intermediate in synthesizing targeted therapies for various diseases.

- Mechanism of Action : The compound's ability to modulate biological pathways makes it suitable for designing drugs that target specific receptors or enzymes involved in disease progression.

- Case Study : In a study focusing on the synthesis of related tetrahydropyrimidine derivatives, researchers demonstrated that modifications to the core structure could enhance bioactivity against specific cancer cell lines. These findings suggest that similar derivatives of 5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid could yield effective anticancer agents .

Material Science

The compound is also being investigated for its applications in material science, particularly in the formulation of advanced materials.

- Properties Enhancement : Its incorporation into polymer matrices has shown to improve thermal stability and mechanical properties, making it suitable for use in electronics and coatings.

- Research Findings : A study highlighted the use of similar compounds in creating composite materials that exhibit enhanced durability under extreme conditions. This opens avenues for using 5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid in high-performance applications .

Bioconjugation

The unique structure of this compound facilitates its use in bioconjugation processes.

- Biomolecule Attachment : The ability to attach biomolecules to surfaces or other compounds is crucial for diagnostic and therapeutic applications. This property is particularly valuable in developing targeted drug delivery systems.

- Application Example : In recent research, compounds with similar functionalities were utilized to create bioconjugates that effectively delivered therapeutic agents directly to cancer cells. This targeted approach minimizes side effects and enhances treatment efficacy .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methylpiperidin-1-yl-1,3,5-triazine: Similar in structure but with a triazine ring instead of a pyrimidine ring.

1-methylpiperidin-4-yl-methyl-1H-indole: Contains an indole ring instead of a pyrimidine ring.

Uniqueness

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a methylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

5-((4-Methylpiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The compound can be described by the following structural formula:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound's structure suggests potential activity against a range of pathogens, although specific data on this particular compound remains limited.

Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer properties. It has been evaluated in various cancer cell lines for its ability to induce apoptosis and inhibit cell growth. For instance:

- Cell Line Studies : In vitro studies have shown that the compound can reduce viability in breast cancer and lung cancer cell lines by inducing cell cycle arrest and apoptosis.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory effects in animal models. It appears to modulate cytokine production and reduce markers of inflammation.

Case Studies

- Study on Anticancer Activity : A study published in 2023 evaluated the effects of the compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cancer types.

- In Vivo Studies : Animal models treated with the compound showed a significant decrease in tumor size compared to controls. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tissues.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.